5-Fluoronicotinic acid hydrochloride
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Overview
Description
5-Fluoronicotinic acid hydrochloride is a chemical compound that belongs to the class of fluorinated pyridines. It is a white or light yellow solid at room temperature and is known for its versatility in various chemical reactions and applications. The compound is characterized by the presence of a fluorine atom at the 5-position of the nicotinic acid molecule, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoronicotinic acid hydrochloride typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of 2,6-dichloro-5-fluoronicotinic acid with methanol and N,N-diisopropylethylamine in the presence of a palladium catalyst under a hydrogen atmosphere. The reaction mixture is stirred at room temperature for several hours, followed by filtration and concentration to obtain the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Fluoronicotinic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Fluoronicotinic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: It is a precursor for the synthesis of fluorinated drugs and diagnostic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-fluoronicotinic acid hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to participate in hydrogen bonding and other interactions, making it a valuable tool in medicinal chemistry. The compound can inhibit certain enzymes or modulate biochemical pathways, leading to its effects in biological systems .
Comparison with Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar fluorinated structure.
5-Fluoropyridine: Another fluorinated pyridine derivative with distinct chemical properties.
2,6-Dichloro-5-fluoronicotinic acid: A precursor in the synthesis of 5-fluoronicotinic acid hydrochloride.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and applications compared to other fluorinated compounds. Its ability to form stable complexes with metals and participate in diverse chemical reactions makes it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-fluoropyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGRZUFOFBTCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1274904-16-3 |
Source
|
Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1274904-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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